molecular formula C44H28Cl3N4P B1589249 Perchlorate ionophore I CAS No. 84896-72-0

Perchlorate ionophore I

Cat. No.: B1589249
CAS No.: 84896-72-0
M. Wt: 750 g/mol
InChI Key: XSEKVURIGRVPIT-UHFFFAOYSA-M
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Description

Perchlorate ionophore I is a specialized chemical compound used primarily in the field of ion-selective electrodes. It is known for its high selectivity towards the perchlorate ion, making it an essential component in sensors designed to detect and measure perchlorate concentrations in various samples. The compound is characterized by its unique structure, which allows it to bind specifically to perchlorate ions, facilitating their transport across membranes.

Scientific Research Applications

Perchlorate ionophore I has a wide range of applications in scientific research:

    Chemistry: It is used in the development of ion-selective electrodes for the detection of perchlorate ions in environmental samples. These electrodes are crucial for monitoring water quality and detecting contamination.

    Biology: The ionophore is used in studies involving ion transport across biological membranes. It helps in understanding the mechanisms of ion transport and the role of specific ions in cellular processes.

    Medicine: Research involving this compound includes its potential use in diagnostic tools for detecting perchlorate levels in biological fluids, which can be indicative of certain health conditions.

    Industry: The compound is used in the manufacturing of sensors and analytical devices for environmental monitoring and quality control in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perchlorate ionophore I typically involves the use of organic solvents and reagents. One common method includes the reaction of dodecabenzylbambusuril with perchlorate ions in a plasticized polyvinyl chloride matrix. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired ionophore .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The final product is often subjected to rigorous quality control tests to ensure its effectiveness in ion-selective electrodes .

Chemical Reactions Analysis

Types of Reactions: Perchlorate ionophore I primarily undergoes complexation reactions with perchlorate ions. These reactions are characterized by the formation of stable complexes between the ionophore and the perchlorate ion.

Common Reagents and Conditions: The common reagents used in these reactions include organic solvents such as dichloromethane and catalysts like trifluoroacetic acid. The reactions are typically carried out at room temperature under an inert atmosphere to prevent any side reactions .

Major Products: The major product of these reactions is the perchlorate-ionophore complex, which is highly stable and can be used in various analytical applications .

Mechanism of Action

Perchlorate ionophore I exerts its effects by selectively binding to perchlorate ions. The mechanism involves the formation of a stable complex between the ionophore and the perchlorate ion, facilitated by the unique structure of the ionophore. This complexation allows for the selective transport of perchlorate ions across membranes, making it an effective tool in ion-selective electrodes .

Comparison with Similar Compounds

Uniqueness: Perchlorate ionophore I stands out due to its exceptional selectivity and stability in complexing with perchlorate ions. Its unique structure allows for highly specific interactions, making it a preferred choice in applications requiring precise detection and measurement of perchlorate ions.

Properties

IUPAC Name

22,22-dichloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28Cl2N4P.ClH/c45-51(46)49-37-25-26-38(49)43(31-17-9-3-10-18-31)35-23-24-36(48-35)44(32-19-11-4-12-20-32)40-28-27-39(50(40)51)42(30-15-7-2-8-16-30)34-22-21-33(47-34)41(37)29-13-5-1-6-14-29;/h1-28H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEKVURIGRVPIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(Cl)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28Cl3N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451540
Record name Perchlorate ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84896-72-0
Record name Perchlorate ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perchlorate ionophore I
Reactant of Route 2
Perchlorate ionophore I
Reactant of Route 3
Perchlorate ionophore I
Reactant of Route 4
Perchlorate ionophore I
Reactant of Route 5
Perchlorate ionophore I
Reactant of Route 6
Perchlorate ionophore I

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